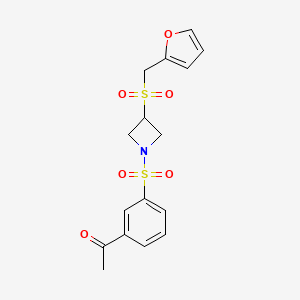
1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound features a furan ring, a sulfonyl group, and an azetidine ring, making it a unique molecule with diverse chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and non-viral gene transfection.
Industry: Used in the production of polymers and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, typically starting with the preparation of the furan-2-ylmethyl sulfonyl azetidine intermediate. This intermediate is then subjected to further reactions to introduce the phenyl ethanone moiety. Common synthetic routes include:
Ring-opening polymerization: Aziridines and azetidines can be polymerized through anionic and cationic ring-opening mechanisms.
Suzuki–Miyaura coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The sulfonyl groups can be reduced under specific conditions.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl groups can yield sulfinyl or sulfanyl derivatives.
Wirkmechanismus
The mechanism of action of 1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
- 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3,3-dimethylbutan-1-one
Uniqueness
1-(3-((3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of a furan ring, sulfonyl groups, and an azetidine ring
Eigenschaften
IUPAC Name |
1-[3-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-12(18)13-4-2-6-15(8-13)25(21,22)17-9-16(10-17)24(19,20)11-14-5-3-7-23-14/h2-8,16H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQNNVITLLLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














